(5Z)-3-cyclopentyl-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-cyclopentyl-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound belonging to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a cyclopentyl group, and a benzylidene moiety substituted with ethoxy and methoxy groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-cyclopentyl-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-ethoxy-3-methoxybenzaldehyde with cyclopentanone in the presence of a base to form the intermediate benzylidene derivative. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the thiazolidinone ring structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-cyclopentyl-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene moiety, where nucleophiles such as amines or thiols replace the ethoxy or methoxy groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted benzylidene derivatives
Scientific Research Applications
(5Z)-3-cyclopentyl-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (5Z)-3-cyclopentyl-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-(4-bromophenyl)-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolo[3,2-b][1,2,4]triazol-6(5H)-one .
- (5Z)-3-(2-aminoethyl)-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride .
- (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione .
Uniqueness
The uniqueness of (5Z)-3-cyclopentyl-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one lies in its specific substitution pattern and the presence of the cyclopentyl group, which may impart distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C18H21NO3S2 |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
(5Z)-3-cyclopentyl-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H21NO3S2/c1-3-22-14-9-8-12(10-15(14)21-2)11-16-17(20)19(18(23)24-16)13-6-4-5-7-13/h8-11,13H,3-7H2,1-2H3/b16-11- |
InChI Key |
RLRZNHXSPHGYIY-WJDWOHSUSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCCC3)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CCCC3)OC |
Origin of Product |
United States |
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